Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) is a synthetic antibiotic that inhibits bacterial dihydrofolate reductase (DHFR). [] It is commonly used in combination with sulfamethoxazole (co-trimoxazole) for the treatment of various bacterial infections. [, ] Trimethoprim exhibits a synergistic effect with sulfamethoxazole by inhibiting sequential steps in the bacterial folate synthesis pathway. []
While the papers provided do not detail specific synthesis methods for trimethoprim, they discuss various reactions involving similar pyrimidine derivatives. For example, the synthesis of brominated trimetrexate analogues involves a multi-step process including condensation, cyclization, and reductive coupling reactions. [] These methods could potentially be adapted for the synthesis of trimethoprim or its derivatives.
Trimethoprim consists of a 2,4-diaminopyrimidine ring linked to a 3,4,5-trimethoxybenzyl group via a methylene bridge. [] Neutron diffraction studies have confirmed its 2,4-diaminopyrimidine tautomeric form. [] The crystal structure reveals hydrogen-bonded ribbons formed by the pyrimidine bases, with N1 and N2 acting as acceptor and donor, respectively. []
Trimethoprim primarily interacts with bacterial DHFR, inhibiting its enzymatic activity. [, , ] This inhibition occurs through binding to the enzyme's active site, preventing the reduction of dihydrofolate to tetrahydrofolate. [] Trimethoprim can also participate in various hydrogen bonding interactions, as evidenced by its crystal structures with different counterions. [, , , ]
Trimethoprim acts as a competitive inhibitor of bacterial DHFR. [, , ] By binding to the enzyme's active site, it prevents the binding of dihydrofolate, the natural substrate. This inhibition disrupts the synthesis of tetrahydrofolic acid, a crucial cofactor for nucleotide biosynthesis and essential metabolic processes in bacteria. [, ]
Trimethoprim is primarily used as an antibacterial agent, often in combination with sulfamethoxazole. [, ] Its applications include the treatment of urinary tract infections, respiratory tract infections, and certain parasitic infections. [] Research also explores the potential of trimethoprim and its derivatives as inhibitors of other enzymes, such as Pneumocystis carinii and Toxoplasma gondii DHFR. [] Additionally, studies investigate its salts and co-crystals for potential advantages in drug formulation and delivery. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9